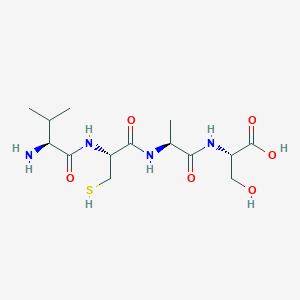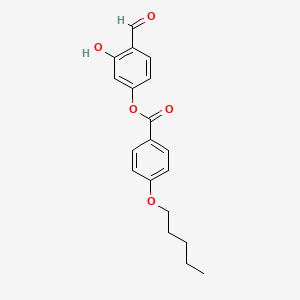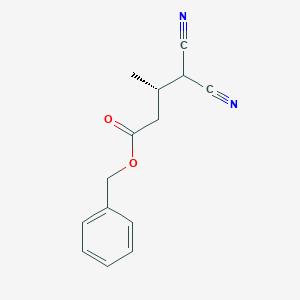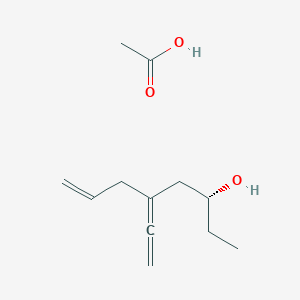![molecular formula C13H21O4PS B14218169 1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene CAS No. 827304-08-5](/img/structure/B14218169.png)
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene is a complex organic compound with a unique structure that includes a diethoxyphosphoryl group, a sulfinyl group, and a methylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diethoxyphosphoryl group: This can be achieved by reacting a suitable alcohol with phosphorus oxychloride (POCl3) under controlled conditions.
Introduction of the sulfinyl group: This step involves the oxidation of a thioether precursor using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Attachment to the methylbenzene moiety: The final step involves coupling the diethoxyphosphorylethylsulfinyl intermediate with a methylbenzene derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The sulfinyl group can be reduced to a thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of substituted phosphonate derivatives.
Aplicaciones Científicas De Investigación
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a phosphorylating agent, modifying proteins and enzymes by transferring the phosphoryl group. This modification can alter the activity, stability, and interactions of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[(S)-1-diethoxyphosphorylethylsulfonyl]-4-methylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-[(S)-1-diethoxyphosphorylethylthio]-4-methylbenzene: Similar structure but with a thioether group instead of a sulfinyl group.
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene is unique due to the presence of both diethoxyphosphoryl and sulfinyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
827304-08-5 |
|---|---|
Fórmula molecular |
C13H21O4PS |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene |
InChI |
InChI=1S/C13H21O4PS/c1-5-16-18(14,17-6-2)12(4)19(15)13-9-7-11(3)8-10-13/h7-10,12H,5-6H2,1-4H3/t12?,19-/m1/s1 |
Clave InChI |
UGUSJHBLUZYFKW-FKWGRNQDSA-N |
SMILES isomérico |
CCOP(=O)(C(C)[S@@](=O)C1=CC=C(C=C1)C)OCC |
SMILES canónico |
CCOP(=O)(C(C)S(=O)C1=CC=C(C=C1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)


![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)



![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)


![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)
